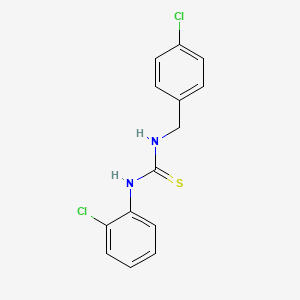
N-2-adamantyl-2-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-adamantyl-2-(4-nitrophenyl)acetamide, also known as ADAMANT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADAMANT is a member of the adamantane family, which is a class of compounds that possess a unique cage-like structure.
Mechanism of Action
The mechanism of action of N-2-adamantyl-2-(4-nitrophenyl)acetamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. Studies have shown that N-2-adamantyl-2-(4-nitrophenyl)acetamide inhibits the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. In addition, N-2-adamantyl-2-(4-nitrophenyl)acetamide has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(4-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. In addition, N-2-adamantyl-2-(4-nitrophenyl)acetamide has been shown to have a protective effect on the nervous system by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
N-2-adamantyl-2-(4-nitrophenyl)acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to easily penetrate cell membranes. However, N-2-adamantyl-2-(4-nitrophenyl)acetamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-2-adamantyl-2-(4-nitrophenyl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. In addition, future research could focus on the development of N-2-adamantyl-2-(4-nitrophenyl)acetamide derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of N-2-adamantyl-2-(4-nitrophenyl)acetamide involves the reaction of 2-(4-nitrophenyl)acetic acid with 2-adamantanamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction produces N-2-adamantyl-2-(4-nitrophenyl)acetamide as a white crystalline powder with a melting point of 233-235°C.
Scientific Research Applications
N-2-adamantyl-2-(4-nitrophenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that N-2-adamantyl-2-(4-nitrophenyl)acetamide exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-2-adamantyl-2-(4-nitrophenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(2-adamantyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(10-11-1-3-16(4-2-11)20(22)23)19-18-14-6-12-5-13(8-14)9-15(18)7-12/h1-4,12-15,18H,5-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXXCYPRIWDJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)

![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)

![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)